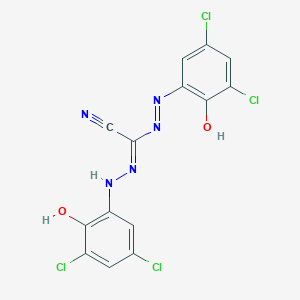
(1R,2S)-m-nitro-erythro-Chloramphenicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-m-nitro-erythro-Chloramphenicol (CmN) is a synthetic chloramphenicol derivative that has been used in the laboratory for a variety of applications. CmN is a nitro-aromatic compound that has a wide range of biological activities, including antibacterial and antifungal activities. CmN has been studied for its potential use in the treatment of bacterial infections, as well as for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S)-m-nitro-erythro-Chloramphenicol involves the conversion of chloramphenicol to the desired product through a series of chemical reactions.
Starting Materials
Chloramphenicol, Nitric acid, Sodium nitrite, Sodium hydroxide, Hydrochloric acid, Ethanol, Wate
Reaction
Step 1: Nitration of Chloramphenicol - Chloramphenicol is reacted with a mixture of nitric acid and sulfuric acid to form (1R,2S)-m-nitro-Chloramphenicol., Step 2: Reduction of Nitro Group - (1R,2S)-m-nitro-Chloramphenicol is reduced using sodium dithionite in the presence of sodium hydroxide to form (1R,2S)-m-amino-Chloramphenicol., Step 3: Esterification - (1R,2S)-m-amino-Chloramphenicol is esterified with ethyl chloroformate in the presence of triethylamine to form (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate., Step 4: Epimerization - (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate is epimerized using hydrochloric acid to form (1R,2S)-m-nitro-erythro-Chloramphenicol., Step 5: Purification - The final product is purified using recrystallization from ethanol and water.
Scientific Research Applications
(1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the treatment of bacterial infections. (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to be effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (1R,2S)-m-nitro-erythro-Chloramphenicol has also been used to study the role of nitric oxide in the regulation of bacterial growth and metabolism.
Mechanism Of Action
The mechanism of action of (1R,2S)-m-nitro-erythro-Chloramphenicol is not fully understood. However, it is believed that (1R,2S)-m-nitro-erythro-Chloramphenicol acts by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid synthesis. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1R,2S)-m-nitro-erythro-Chloramphenicol have not been extensively studied. However, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to inhibit the growth of a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (1R,2S)-m-nitro-erythro-Chloramphenicol has also been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.
Advantages And Limitations For Lab Experiments
(1R,2S)-m-nitro-erythro-Chloramphenicol has several advantages for laboratory experiments. (1R,2S)-m-nitro-erythro-Chloramphenicol is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to be effective against a variety of bacterial species. However, (1R,2S)-m-nitro-erythro-Chloramphenicol has several limitations as well. (1R,2S)-m-nitro-erythro-Chloramphenicol is not effective against some Gram-negative bacteria, such as Pseudomonas aeruginosa, and it has been found to be toxic to mammalian cells.
Future Directions
The potential future directions for (1R,2S)-m-nitro-erythro-Chloramphenicol research include the development of new synthetic methods for the production of (1R,2S)-m-nitro-erythro-Chloramphenicol, the development of new formulations of (1R,2S)-m-nitro-erythro-Chloramphenicol for use in the laboratory, the investigation of (1R,2S)-m-nitro-erythro-Chloramphenicol’s mechanism of action, and the exploration of (1R,2S)-m-nitro-erythro-Chloramphenicol’s potential use in the treatment of bacterial infections. In addition, it will be important to investigate the biochemical and physiological effects of (1R,2S)-m-nitro-erythro-Chloramphenicol, as well as its potential advantages and limitations for laboratory experiments.
properties
CAS RN |
1327173-91-0 |
|---|---|
Product Name |
(1R,2S)-m-nitro-erythro-Chloramphenicol |
Molecular Formula |
C₁₁H₁₂Cl₂N₂O₅ |
Molecular Weight |
323.13 |
synonyms |
2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
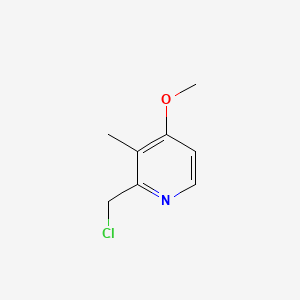
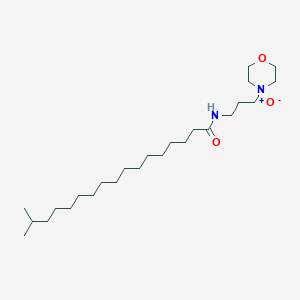
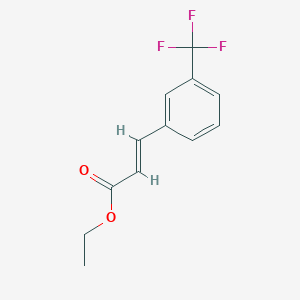
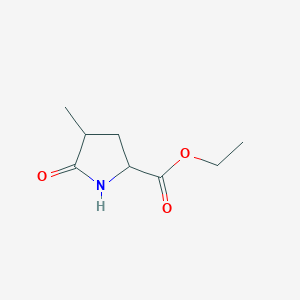
![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)
